2-chloro-N-(2-fluoro-4-methylphenyl)acetamide

説明

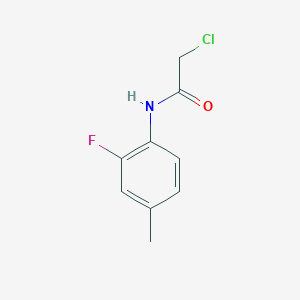

2-Chloro-N-(2-fluoro-4-methylphenyl)acetamide (CAS: 366-45-0) is an organofluorine compound with the molecular formula C₉H₉ClFNO. Structurally, it consists of an acetamide backbone substituted with a chlorine atom at the α-carbon and a 2-fluoro-4-methylphenyl group attached to the nitrogen atom (Figure 1). The fluorine atom is positioned ortho to the acetamide moiety, while the methyl group occupies the para position on the aromatic ring.

特性

IUPAC Name |

2-chloro-N-(2-fluoro-4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO/c1-6-2-3-8(7(11)4-6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKBFGVIPJJEPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368827 | |

| Record name | 2-chloro-N-(2-fluoro-4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366-45-0 | |

| Record name | 2-chloro-N-(2-fluoro-4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-fluoro-4-methylphenyl)acetamide typically involves the reaction of 2-fluoro-4-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using industrial-scale chromatography or crystallization techniques to achieve the required purity for commercial applications .

化学反応の分析

Types of Reactions

2-chloro-N-(2-fluoro-4-methylphenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under controlled conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include substituted acetamides with various functional groups replacing the chloro group.

Oxidation Reactions: Products include N-oxides or other oxidized derivatives.

Reduction Reactions: Products include primary or secondary amines.

科学的研究の応用

Medicinal Chemistry

The compound is explored for its potential therapeutic applications, particularly as an antimicrobial and anticancer agent. Research indicates that derivatives of chloro-substituted acetamides exhibit significant biological activities, including inhibition of tumor cell proliferation .

Studies have shown that 2-chloro-N-(2-fluoro-4-methylphenyl)acetamide can modulate specific molecular targets due to its unique functional groups. This modulation can lead to various biological effects, such as:

- Antimicrobial Activity: The compound has been investigated for its ability to inhibit bacterial growth.

- Anticancer Properties: It has shown promise in inhibiting cancer cell lines, making it a candidate for further drug development .

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its reactivity allows for various chemical transformations, including nucleophilic substitutions and reductions, which are essential in developing new pharmaceuticals .

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant potential of various acetamide derivatives, including those based on this compound. The results indicated that certain derivatives exhibited significant reductions in immobility duration in animal models, suggesting potential antidepressant effects .

| Compound | Dose (mg/kg) | Tail Suspension Test (% DID) | Forced Swimming Test (% DID) |

|---|---|---|---|

| VS25 | 30 | 82.23 | Significant improvement |

Case Study 2: Anticancer Activity

Research focused on the antiproliferative effects of this compound against various cancer cell lines demonstrated that it could induce cell cycle arrest and apoptosis in tumor cells. The compound's mechanism was linked to its interaction with tubulin, suggesting its potential as a chemotherapeutic agent .

作用機序

The mechanism of action of 2-chloro-N-(2-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific application .

類似化合物との比較

Table 1: Comparative Analysis of 2-Chloro-N-(substituted phenyl)acetamides

Electron-Withdrawing vs. Electron-Donating Groups

- Electron-withdrawing substituents (e.g., CF₃, NO₂, CN): Enhance the acidity of the acetamide N–H proton, facilitating deprotonation in alkylation reactions. For example, 2-chloro-N-(2-(trifluoromethyl)phenyl)acetamide forms chromenyl phenoxyacetamide derivatives under basic conditions due to increased electrophilicity . Reduce nucleophilic aromatic substitution (NAS) rates due to ring deactivation.

- Electron-donating substituents (e.g., CH₃):

Positional Isomerism

- Ortho vs. para substituents :

- The target compound’s ortho-fluoro group increases steric hindrance near the acetamide moiety compared to its positional isomer (4-fluoro-2-methylphenyl derivative). This affects hydrogen bonding and crystal packing .

- Para-substituted derivatives (e.g., 4-fluorophenyl) exhibit intermolecular N–H···O hydrogen bonding, stabilizing crystal structures .

生物活性

2-chloro-N-(2-fluoro-4-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthetic Routes

The synthesis of this compound typically involves the reaction of 2-fluoro-4-methyl aniline with chloroacetyl chloride. The reaction is conducted in an inert solvent, such as dichloromethane, under controlled temperatures to manage exothermic reactions.

General Reaction Scheme:

- Starting Materials: 2-fluoro-4-methyl aniline and chloroacetyl chloride.

- Reaction Conditions: Use of triethylamine as a base to neutralize hydrochloric acid produced during the reaction.

Physical Properties

- Molecular Formula: C9H9ClFNO

- Molecular Weight: Approximately 187.63 g/mol

- Appearance: White solid

- Solubility: Soluble in organic solvents like dichloromethane.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

- Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.

- DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound exhibits both antimicrobial and anti-inflammatory properties. These effects are crucial for its potential therapeutic applications in treating infections and inflammatory diseases.

Antidepressant Activity Evaluation

A study evaluated the antidepressant potential of various acetamides, including derivatives similar to this compound. The assessment was performed using the Tail Suspension Test (TST) and Forced Swim Test (FST), measuring the duration of immobility in mice.

Table 1: Antidepressant Activity Results

| Compound | Dose (mg/kg) | TST Immobility Duration (s) | % Decrease in Immobility (%) | FST Immobility Duration (s) | % Decrease in Immobility (%) |

|---|---|---|---|---|---|

| VS25 | 30 | 40.32 ± 3.5 | 57.01 | 34.40 ± 5.5 | 56.55 |

| Control | - | 94.00 ± 5.0 | - | 79.00 ± 6.0 | - |

The results indicated that at a dose of 30 mg/kg, the compound exhibited significant antidepressant activity, suggesting its potential application in treating depression .

Anticancer Activity

In another study focusing on anticancer properties, compounds structurally related to this compound were screened against various cancer cell lines.

Table 2: Anticancer Activity Results

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 1.88 |

| Compound B | A375 | 4.20 |

| Compound C | B16-F10 | 2.12 |

The study found that certain derivatives displayed significant growth inhibition against cancer cell lines, indicating a promising avenue for further research into their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-N-(2-fluoro-4-methylphenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves coupling 2-fluoro-4-methylaniline with chloroacetyl chloride in dichloromethane under basic conditions (e.g., triethylamine) at 0–5°C . Post-reaction, the crude product is washed with aqueous HCl, extracted, and recrystallized from toluene. Yield optimization requires precise stoichiometric control (1:1 molar ratio of amine to chloroacetyl chloride) and slow addition to minimize side reactions like dimerization. Purity (>95%) is confirmed via HPLC or NMR .

Q. How is the structural confirmation of this compound achieved?

- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation, revealing bond angles, torsion angles, and intermolecular interactions (e.g., N–H···O hydrogen bonds stabilizing crystal packing) . Complementary techniques include FT-IR (amide C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.2–7.8 ppm, acetamide CH₂ at δ 4.2 ppm), and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Conduct reactions in a fume hood due to volatile solvents (dichloromethane) and potential HCl gas release. Waste must be segregated into halogenated organic containers and processed by licensed facilities to prevent environmental contamination .

Q. How can researchers address low yields during purification?

- Methodological Answer : Low yields often arise from incomplete crystallization or solubility issues. Gradient recrystallization (e.g., toluene/hexane mixtures) improves purity. Column chromatography (silica gel, ethyl acetate/hexane eluent) is effective for small-scale purification. Monitor via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Advanced Research Questions

Q. What intermolecular interactions govern the crystal packing of this compound, and how do they influence its physicochemical properties?

- Methodological Answer : Intramolecular C–H···O hydrogen bonds form six-membered rings, while intermolecular N–H···O bonds create infinite chains along the crystallographic c-axis . These interactions enhance thermal stability (melting point >150°C) and solubility in polar aprotic solvents (e.g., DMF, DMSO). Computational studies (DFT) can predict packing efficiency and lattice energy .

Q. How do substituent effects (fluoro, methyl, chloro) impact reactivity in cross-coupling or nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing fluoro and chloro groups activate the acetamide moiety for nucleophilic attack, while the methyl group sterically hinders para-substitution. In Suzuki-Miyaura couplings, the chloro substituent serves as a leaving group, enabling palladium-catalyzed aryl-aryl bond formation. Kinetic studies (e.g., UV-Vis monitoring) quantify reaction rates under varying conditions .

Q. What strategies resolve discrepancies in reported spectral data (e.g., NMR shifts) across studies?

- Methodological Answer : Discrepancies often stem from solvent polarity or impurities. Standardize measurements using deuterated DMSO-d₆ or CDCl₃ and reference internal standards (TMS). Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals. Collaborative databases (e.g., PubChem) provide consensus spectra for comparison .

Q. How can researchers stabilize reactive intermediates (e.g., enolates) derived from this compound for functionalization?

- Methodological Answer : Generate enolates using LDA (lithium diisopropylamide) at −78°C in THF. Quench with electrophiles (alkyl halides, aldehydes) to form α-substituted derivatives. Stabilization requires anhydrous conditions and inert atmospheres (N₂/Ar). Monitor intermediates via in-situ IR or reaction calorimetry .

Notes

- Structural analogs (e.g., 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide) provide comparative insights into substituent effects .

- Advanced applications include coordination chemistry (amide ligands) and medicinal chemistry (penicillin analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。